Tert-butyl 6-chloro-4-hydroxyspiro[chromane-2,4'-piperidine]-1'-carboxylate

Lipophilicity Physicochemical property optimization ADME prediction

Tert-butyl 6-chloro-4-hydroxyspiro[chromane-2,4'-piperidine]-1'-carboxylate (CAS 2089648-87-1, MFCD30829832) is a spirocyclic building block comprising a 6-chloro-substituted chromane ring fused at the C2 position to an N-Boc-protected piperidine, with a secondary alcohol at the chromane 4-position. The compound belongs to the spiro[chromane-2,4′-piperidine] pharmacophore class, which has been validated across multiple therapeutic programs including HDAC inhibition, GPR119 agonism, ion channel modulation, anti-tubercular activity, and SARS-CoV-2 PLpro inhibition.

Molecular Formula C18H24ClNO4
Molecular Weight 353.8 g/mol
Cat. No. B13054367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 6-chloro-4-hydroxyspiro[chromane-2,4'-piperidine]-1'-carboxylate
Molecular FormulaC18H24ClNO4
Molecular Weight353.8 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(CC1)CC(C3=C(O2)C=CC(=C3)Cl)O
InChIInChI=1S/C18H24ClNO4/c1-17(2,3)24-16(22)20-8-6-18(7-9-20)11-14(21)13-10-12(19)4-5-15(13)23-18/h4-5,10,14,21H,6-9,11H2,1-3H3
InChIKeyUPAJULXBODGFRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 6-chloro-4-hydroxyspiro[chromane-2,4'-piperidine]-1'-carboxylate (CAS 2089648-87-1): Procurement-Relevant Structural and Physicochemical Profile


Tert-butyl 6-chloro-4-hydroxyspiro[chromane-2,4'-piperidine]-1'-carboxylate (CAS 2089648-87-1, MFCD30829832) is a spirocyclic building block comprising a 6-chloro-substituted chromane ring fused at the C2 position to an N-Boc-protected piperidine, with a secondary alcohol at the chromane 4-position . The compound belongs to the spiro[chromane-2,4′-piperidine] pharmacophore class, which has been validated across multiple therapeutic programs including HDAC inhibition, GPR119 agonism, ion channel modulation, anti-tubercular activity, and SARS-CoV-2 PLpro inhibition [1][2]. As a protected intermediate, it serves as a precursor for downstream diversification via Boc deprotection of the piperidine nitrogen, functionalization of the C4 hydroxyl, and transition-metal-catalyzed cross-coupling at the C6 chloro position [1].

Why Generic Substitution Fails for Tert-butyl 6-chloro-4-hydroxyspiro[chromane-2,4'-piperidine]-1'-carboxylate: The Functional Group Triad Problem


This compound presents three orthogonally addressable functional handles—the N-Boc protecting group, the C4 secondary alcohol, and the C6 aryl chloride—whose simultaneous presence in a single spirocyclic framework is not replicated by any single commercially available analog . The 4-oxo analog (CAS 1011482-37-3) lacks the hydrogen-bond donor capacity and sp3 character of the C4 hydroxyl, altering its physicochemical and pharmacokinetic profile [1]. The 4-deoxy analog (CAS 1194374-61-2) eliminates a key diversification site used for stereoselective functionalization. The 6-fluoro-4-oxo analog (CAS 721958-63-0) substitutes the chlorine with a fluorine that cannot participate in Pd-catalyzed cross-coupling. Substituting any one of these building blocks forfeits a specific synthetic capability that the target compound uniquely provides within the spiro[chromane-2,4′-piperidine] chemical space [2].

Quantitative Differentiation Evidence for Tert-butyl 6-chloro-4-hydroxyspiro[chromane-2,4'-piperidine]-1'-carboxylate vs. Closest Analogs


C4 Hydroxyl vs. C4 Ketone: Lipophilicity Modulation (ΔLogP ≈ 1.16 Units)

Reduction of the 4-oxo group to the 4-hydroxyl significantly increases lipophilicity. The target compound (4-OH, CAS 2089648-87-1) has a computed LogP of 3.9256, compared to the 4-oxo analog (CAS 1011482-37-3) with a LogP of 2.766, representing a ΔLogP of approximately +1.16 units . Consistent with this, the antimalarial spirochromane SAR study reported that matched CO/CHOH pairs (e.g., compound 2a vs. 3a) showed a logD₇.₄ increase from 1.78 to 2.46 (Δ = +0.68), and a logD₃.₀ increase from 1.48 to 2.04 (Δ = +0.56) [1]. This trend is generalizable across the spirochromane scaffold and directly impacts membrane permeability predictions.

Lipophilicity Physicochemical property optimization ADME prediction

Fraction of sp3 Carbon Atoms (Fsp3): Enhanced Three-Dimensionality vs. 4-Oxo Analog

The target compound contains an sp3-hybridized C4 carbon (secondary alcohol), contributing one additional sp3 center relative to the planar C4 ketone of the 4-oxo analog. The calculated Fsp3 for the target is 0.611 (11 sp3 carbons / 18 total carbons), compared to Fsp3 = 0.556 (10/18) for the 4-oxo analog CAS 1011482-37-3 . This represents an absolute Fsp3 gain of +0.055, or a ~10% relative increase in fractional sp3 character. Higher Fsp3 values have been correlated with improved clinical success rates, greater aqueous solubility at a given LogP, and reduced off-target promiscuity [1].

Fsp3 Drug-likeness Molecular complexity Spirocyclic scaffold

C6 Aryl Chloride as a Cross-Coupling Handle: Synthetic Differentiation from 6-Fluoro and 6-H Analogs

The C6 aryl chloride substituent enables Pd-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Negishi, and related transformations) that are not accessible with the 6-fluoro analog (CAS 721958-63-0) or the unsubstituted 6-H analog . Aryl chlorides are the most cost-effective and widely used electrophiles in medicinal chemistry library synthesis; the 6-fluoro analog requires more forcing conditions or specialized catalysts, while the 6-H analog offers no cross-coupling handle at this position. The spiro[chromane-2,4′-piperidine] patent literature explicitly exploits this 6-position for diversification, including amide formation with ion channel-modulating pharmacophores [1]. Furthermore, the anti-tubercular spirochromane program demonstrated that substituent variation at the chromane 6-position (and the corresponding physicochemical consequences) is critical for modulating MIC values against Mycobacterium tuberculosis H37Ra, with MICs ranging from 3.72 μM to 230.42 μM across analogs [2].

Cross-coupling Suzuki reaction Buchwald-Hartwig amination Building block diversification

Spiro[chromane-2,4′-piperidine] Pharmacophore Validation Across Five Distinct Therapeutic Programs

The spiro[chromane-2,4′-piperidine] scaffold, of which this compound is a key protected intermediate, has been independently validated as a productive pharmacophore in at least five distinct therapeutic areas: (1) HDAC inhibition—spirochromane hydroxamic acids achieve HDAC3 IC₅₀ values of 28–30 nM with ≥2-fold selectivity over other HDAC isoforms, and selected analogs demonstrate improved in vivo PK (lower clearance, increased half-life, higher AUC) compared to the lead benzyl spirocycle in mouse xenograft models [1][2]; (2) GPR119 agonism—optimized spiro[chromane-2,4′-piperidine] derivatives achieve EC₅₀ = 54 nM with Emax = 181%, and oral glucose-tolerance reduction at 3 mg/kg in C57BL/6N mice [3]; (3) Ion channel modulation—Vertex patents describe chromane-spirocyclic piperidine amides as inhibitors of voltage-gated sodium channels [4]; (4) Anti-tubercular activity—spiro[chromane-2,4′-piperidin]-4-one analogs show MIC values of 3.72–230.42 μM against M. tuberculosis H37Ra [5]; (5) SARS-CoV-2 PLpro inhibition—spiro[chromane-2,4′-piperidine] derivatives act as irreversible PLpro inhibitors with IC₅₀ = 0.059 μM and antiviral EC₅₀ = 2.1 μM in A549 cells [6]. This breadth of target-class validation is unmatched by simpler chromane or piperidine building blocks lacking the spiro junction.

HDAC inhibition GPR119 agonism Ion channel modulation Anti-tubercular SARS-CoV-2 PLpro inhibition

Purity Differentiation in Commercial Supply: 98% vs. 95% Baseline

Commercially available batches of the target compound exhibit supplier-dependent purity differences. Leyan (Cat. No. 1728772) specifies purity at 98%, while Ambeed (Cat. No. A821138) lists purity at 95% . The 3-percentage-point purity differential is meaningful for applications requiring high-assurance starting material quality, such as parallel library synthesis where impurity carry-through can confound SAR interpretation, or in late-stage functionalization where side reactions from impurities can reduce yield. Both suppliers confirm the CAS number 2089648-87-1 and MDL number MFCD30829832, ensuring chemical identity equivalence. The 4-oxo analog (CAS 1011482-37-3) from Fluorochem is specified at 95+% purity, establishing 95% as the typical baseline for this compound class .

Chemical purity Procurement specification Quality control

Optimal Procurement and Application Scenarios for Tert-butyl 6-chloro-4-hydroxyspiro[chromane-2,4'-piperidine]-1'-carboxylate


Medicinal Chemistry Library Synthesis Requiring Three Orthogonal Diversification Vectors

Programs building spiro[chromane-2,4′-piperidine]-based screening libraries benefit from this compound's three sequentially addressable handles: (1) Boc deprotection (TFA/DCM or HCl/dioxane) to expose the piperidine NH for amide, sulfonamide, or urea formation; (2) C4 hydroxyl functionalization via alkylation, acylation, or oxidation/reduction cycles; and (3) C6 aryl chloride cross-coupling (Suzuki, Buchwald-Hartwig) for late-stage aryl/heteroaryl introduction. The anti-tubercular SAR program demonstrated that systematic variation at all three positions yields MIC values spanning two orders of magnitude (3.72–230.42 μM), validating the value of multi-vector exploration [1]. The 98%-purity specification from Leyan is recommended for library synthesis to minimize impurity-derived false positives in biological screening .

HDAC Inhibitor Lead Optimization with Tuned Physicochemical Properties

For HDAC inhibitor programs building on the spirochromane hydroxamic acid scaffold, the 4-hydroxy intermediate provides a higher-LogP (3.93 vs. 2.77 for the 4-oxo analog) and higher-Fsp3 (0.611 vs. 0.556) starting point, both of which are associated with improved drug-likeness profiles . The Thaler et al. (2012) HDAC program demonstrated that spiro[chromane-2,4′-piperidine] derivatives with optimized N-substituents achieved lower clearance, increased half-life, and higher AUC compared to the lead benzyl spirocycle, and correlated with superior in vivo antitumor activity in an HCT-116 xenograft model [2]. The 6-chloro substituent additionally provides a handle for further property modulation via coupling chemistry.

GPR119 Agonist and Ion Channel Modulator Development Programs

The spiro[chromane-2,4′-piperidine] scaffold is a core element of GPR119 agonists (Koshizawa et al., 2018: EC₅₀ = 54 nM, Emax = 181%) and Vertex ion channel modulators (WO2011140425A1) [3][4]. In both programs, the conformational restriction provided by the spiro junction is critical for target engagement. The Boc-protected 6-chloro-4-hydroxy intermediate allows systematic exploration of the piperidine N-substituent (cap group), the chromane C6 substituent (via cross-coupling), and the C4 oxidation state, enabling comprehensive SAR around the three key diversity points identified in these programs.

SARS-CoV-2 PLpro Irreversible Inhibitor Fragment Elaboration

The recent discovery of spiro[chromane-2,4′-piperidine] derivatives as irreversible SARS-CoV-2 PLpro inhibitors (Wei et al., 2026: IC₅₀ = 0.059 μM, EC₅₀ = 2.1 μM in A549 cells) establishes a new antiviral application for this scaffold [5]. The target compound, bearing both a Boc-protected piperidine and a C6 chloro handle, is ideally suited for fragment elaboration strategies: the piperidine can be deprotected and functionalized with electrophilic warheads targeting the PLpro catalytic cysteine, while the C6 position can be diversified to optimize binding interactions revealed by the published high-resolution covalent cocrystal structures.

Quote Request

Request a Quote for Tert-butyl 6-chloro-4-hydroxyspiro[chromane-2,4'-piperidine]-1'-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.